5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride
CAS No.: 146709-78-6
Cat. No.: VC21139647
Molecular Formula: C26H27ClN6O
Molecular Weight: 475.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146709-78-6 |
|---|---|
| Molecular Formula | C26H27ClN6O |
| Molecular Weight | 475.0 g/mol |
| IUPAC Name | 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C26H26N6O.ClH/c1-3-19-15-24-22(23(4-2)27-19)13-14-25(33)32(24)16-17-9-11-18(12-10-17)20-7-5-6-8-21(20)26-28-30-31-29-26;/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,28,29,30,31);1H |
| Standard InChI Key | NAGGAAHTUXEGFG-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl |
| Canonical SMILES | CCC1=CC2=C(CCC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=N1)CC.Cl |
Introduction
The compound 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one;hydrochloride, commonly referred to as ZD-7155, is a synthetic organic compound belonging to the class of biphenyls. It is specifically known for its role as an orally active antagonist of the angiotensin II type 1 receptor (AT1 receptor) . This compound is more potent and longer-acting compared to the prototype AT1 antagonist, losartan, particularly in rat models .
Synonyms and Identifiers
Biological Activity
ZD-7155 has been studied for its efficacy in blocking the effects of angiotensin II, which is a key component of the renin-angiotensin-aldosterone system (RAAS). By inhibiting the AT1 receptor, ZD-7155 can help reduce blood pressure and mitigate the progression of cardiovascular diseases .
Structural Studies
ZD-7155 has been co-crystallized with a modified human AT1 receptor, providing insights into its binding mechanism. This structural information is crucial for understanding how ZD-7155 interacts with its target receptor at a molecular level .
Chemical and Pharmacological Data
| Property | Value |
|---|---|
| Molecular Formula | C26H26N6O |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one |
| PubChem CID | 4673492 |
| ChEMBL ID | CHEMBL159096 |
| CAS Registry No. | 151801-76-2 |
Biological Activity
| Activity | Description |
|---|---|
| AT1 Receptor Antagonism | Orally active antagonist of the angiotensin II type 1 receptor |
| Potency | More potent and longer-acting than losartan in rat models |
| Therapeutic Use | Potential treatment for hypertension and related cardiovascular diseases |
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